![molecular formula C15H11Cl3N2O2 B2534225 2,4-dichloro-N'-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide CAS No. 861207-71-8](/img/structure/B2534225.png)

2,4-dichloro-N'-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2,4-dichloro-N’-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide” is likely a derivative of benzohydrazide, which is a type of organic compound. Benzohydrazides are often used as intermediates in the synthesis of various organic compounds .

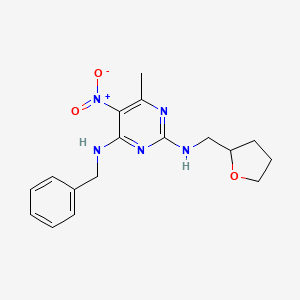

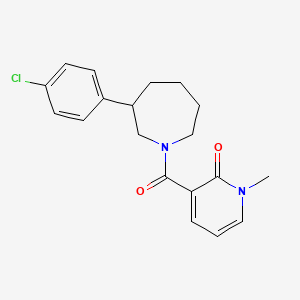

Molecular Structure Analysis

The compound likely contains a benzene ring due to the presence of the term “benzohydrazide”. The “2,4-dichloro” and “3-chloro-4-methoxy” parts suggest that the benzene ring is substituted with chlorine atoms at the 2nd and 4th positions, and a chlorine atom and a methoxy group at the 3rd and 4th positions, respectively .Wissenschaftliche Forschungsanwendungen

Environmental Impact and Toxicology

Research has delved into the environmental presence, toxicity, and degradation pathways of various chlorinated compounds, which might be chemically akin to 2,4-dichloro-N'-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide. For example, studies on 2,4-D herbicide have explored its widespread use, environmental fate, and potential toxicological impacts. The compound's presence in both urban and agricultural settings has prompted investigations into its behavior in natural environments and the development of methods to mitigate its impact (Zuanazzi et al., 2020).

Pharmaceutical Impurities and Synthesis

Research into pharmaceutical impurities and synthesis processes, including those related to compounds like omeprazole, provides insight into the chemical manipulation and analysis of complex organic molecules. These studies often aim to understand the formation of impurities during drug synthesis and to develop novel synthetic routes that minimize unwanted by-products (Saini et al., 2019).

Sorption Studies

Investigations into the sorption of chemicals like 2,4-D and other phenoxy herbicides to various materials can inform the environmental behavior and remediation strategies for similar chlorinated compounds. Understanding how these substances interact with soil, organic matter, and minerals helps in predicting their mobility, bioavailability, and persistence in the environment (Werner et al., 2012).

Advanced Oxidation Processes for Degradation

Advanced Oxidation Processes (AOPs) are studied for their effectiveness in degrading a wide range of recalcitrant organic pollutants, including pharmaceuticals and pesticides. These processes, which often involve the generation of highly reactive species like hydroxyl radicals, can break down complex organic molecules into less harmful substances or mineralize them completely. Research in this area focuses on optimizing reaction conditions, understanding degradation pathways, and assessing the toxicity of the resulting by-products (Qutob et al., 2022).

Wastewater Treatment and Reclamation

The pesticide industry's wastewater, which may contain compounds structurally related to this compound, poses significant treatment challenges due to its high toxicity and complex composition. Research explores various treatment options, including biological processes and adsorption, to effectively remove these pollutants and reclaim wastewater for further use. Such studies are crucial for preventing the release of toxic substances into the environment and for conserving water resources (Goodwin et al., 2018).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2,4-dichloro-N-[(E)-(3-chloro-4-methoxyphenyl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl3N2O2/c1-22-14-5-2-9(6-13(14)18)8-19-20-15(21)11-4-3-10(16)7-12(11)17/h2-8H,1H3,(H,20,21)/b19-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRVHSUZWFUNSJ-UFWORHAWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2534142.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(methylthio)benzamide](/img/structure/B2534143.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2534144.png)

![3-(4-ethoxyphenyl)-5-(3-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2534155.png)

![tert-butyl N-{3-[(cyanomethyl)(prop-2-yn-1-yl)carbamoyl]phenyl}carbamate](/img/structure/B2534157.png)

![1-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole](/img/structure/B2534163.png)